molecular formula C13H10N2O2S2 B2574147 N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313535-88-5

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2574147
CAS No.: 313535-88-5
M. Wt: 290.36
InChI Key: NIONLXQYAZPYQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” consists of a benzothiazole ring attached to a thiophene ring via a carboxamide group . The benzothiazole ring has a methoxy group attached to it .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a molar refractivity of 131.7±0.4 cm3, and a polar surface area of 189 Å2 . It has 10 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Importance in Medicinal Chemistry

Benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, play a significant role in medicinal chemistry due to their varied biological activities. The unique structure of benzothiazole makes it an integral part of many natural and synthetic bioactive molecules. These derivatives exhibit a range of pharmacological activities such as antiviral, antimicrobial, anti-inflammatory, antitumor, and anticancer properties. The modification at the C-2 carbon atom and C-6 of the benzothiazole ring is associated with these biological activities, indicating the potential of this compound in drug development (Bhat & Belagali, 2020).

Pharmacological Activities

The structural variability of benzothiazole derivatives contributes to their wide range of pharmacological applications. These compounds are found in several biologically active heterocycles and natural products, serving as the principal moiety in numerous therapeutic agents. Their activities span across antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant domains. Moreover, benzothiazole derivatives form the molecular backbone of several potent drugs, underscoring the scaffold's pharmacological importance in drug discovery (Sumit, Kumar, & Mishra, 2020).

Synthesis and Biological Importance

The synthesis and biological significance of 2-(thio)ureabenzothiazoles highlight the medicinal chemistry relevance of benzothiazole compounds. These derivatives exhibit a broad spectrum of biological activities, making them compounds of great importance in this field. For example, Frentizole, a UBT derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. This showcases the therapeutic potential of benzothiazole derivatives, including this compound, in treating various ailments (Rosales-Hernández et al., 2022).

Structural Activity Relationships

Understanding the structural activity relationships (SAR) of thiophene derivatives provides insights into their biological interests. These studies help identify the therapeutic properties indicated by specific biological test systems, contributing to the development of novel therapeutic agents. Such research underscores the potential of benzothiazole and thiophene derivatives in the medicinal chemistry landscape, aiding in the discovery of new drugs with significant health benefits (Drehsen & Engel, 1983).

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONLXQYAZPYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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